molecular formula C10H20N2O4 B557224 (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 184576-63-4

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B557224
CAS No.: 184576-63-4
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-SSDOTTSWSA-N
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Description

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 184576-63-4), also known as H-D-Orn(Boc)-OH, is a chiral, Boc-protected derivative of D-ornithine. Its molecular formula is C₁₀H₂₀N₂O₄, with a molecular weight of 232.28 g/mol. The compound features a pentanoic acid backbone substituted with a Boc-protected amino group at the fifth carbon and a free amino group at the second carbon. This structure makes it a critical intermediate in peptide synthesis, particularly for introducing orthogonally protected ornithine residues into peptides. Its enantiomeric purity (R-configuration) ensures precise stereochemical control in biomedical research and drug development .

Properties

IUPAC Name

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427166
Record name N~5~-(tert-Butoxycarbonyl)-D-ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184576-63-4
Record name N~5~-(tert-Butoxycarbonyl)-D-ornithine
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URL https://comptox.epa.gov/dashboard/DTXSID90427166
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Record name H-D-Orn(boc)-OH
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Biological Activity

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known as Boc-D-Orn-OH, is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and as a building block for various bioactive molecules. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O4
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 184576-63-4
  • InChI Key : GLZZMUULAVZVTA-SSDOTTSWSA-N

The compound features a tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide chemistry to protect amino groups during synthesis. The presence of this group enhances the stability and solubility of the compound in various solvents.

Absorption and Distribution

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid exhibits high gastrointestinal absorption, making it suitable for oral administration. However, it is not permeable across the blood-brain barrier (BBB), indicating limited central nervous system (CNS) activity .

Enzyme Inhibition

Research indicates that this compound does not act as an inhibitor for major cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specifically, it has been shown not to inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This suggests a favorable profile for minimizing drug-drug interactions when used in combination therapies.

The biological activity of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid primarily arises from its role as a precursor in the synthesis of peptides that can modulate various biological pathways. For instance:

Study 1: Peptide Synthesis Applications

In a study focusing on peptide synthesis, (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid was utilized as a building block to create cyclic peptides that exhibited enhanced stability and bioactivity compared to linear counterparts. The cyclic peptides demonstrated improved binding affinity to target proteins involved in disease processes .

Study 2: In Vitro Activity against Cancer Cells

Another investigation explored the use of derivatives of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid in developing inhibitors targeting specific cancer cell lines. The results indicated that certain synthesized peptides showed significant inhibition of cell growth in vitro, suggesting that this compound could be pivotal in designing novel anticancer agents .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightKey Biological Activity
Boc-D-Orn-OH184576-63-4232.28 g/molPeptide synthesis
Boc-Lys-OH14514-94-6229.25 g/molAntiviral properties
Boc-Gly-OH1445-85-6173.19 g/molNeuroprotective effects

Scientific Research Applications

Peptide Synthesis Applications

The primary application of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid lies in its role as a precursor for peptide synthesis. The Boc protecting group allows for selective reactions during the synthesis process, facilitating the formation of various peptides with enhanced biological activity.

Case Study: Cyclic Peptides

In a study where this compound was utilized to synthesize cyclic peptides, researchers found that these cyclic structures exhibited significantly improved stability and binding affinity to target proteins compared to their linear counterparts. This property is crucial for developing therapeutic agents that require robust interactions with biological targets.

Anticancer Research

Recent investigations have highlighted the potential of derivatives of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid in anticancer therapies. By modifying this compound, researchers have synthesized peptides that demonstrate significant inhibitory effects on various cancer cell lines.

Case Study: In Vitro Activity

A notable study assessed the in vitro activity of synthesized peptides derived from this compound against several cancer cell lines. The results indicated that certain derivatives effectively reduced cell viability, suggesting their potential as novel anticancer agents.

Enzyme Inhibition Studies

Research has also explored the enzyme inhibition properties of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid. It has been shown not to inhibit major cytochrome P450 enzymes, which are essential for drug metabolism. This characteristic implies a lower risk of drug-drug interactions when used alongside other therapeutic agents.

The pharmacological profile of (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid indicates high gastrointestinal absorption, making it suitable for oral administration. However, it does not cross the blood-brain barrier, suggesting limited central nervous system activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid with structurally or functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Applications/Biological Role References
(R)-2-Amino-5-((tert-Boc)amino)pentanoic acid Boc-protected δ-amino group 232.28 Peptide synthesis, chiral building block for ornithine-containing peptides
L-Citrulline (2-amino-5-(carbamoylamino)pentanoic acid) Carbamoylamino group at δ-position 175.19 Urea cycle intermediate, nitric oxide precursor, therapeutic use in cardiovascular disorders
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid Methylthioacetimidamido side chain 249.31 (calc.) Inhibitor of neuronal nitric oxide synthase (nNOS)
2-Amino-5-(hydroxyimino)pentanoic acid (AHPA) Hydroxyimino group at δ-position 160.14 (calc.) Ornithine decarboxylase inhibitor, potential anticancer agent
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-Boc)amino)pentanoic acid Z-protected α-amino, Boc-protected δ-amino 366.41 Orthogonal protection in peptide synthesis
Pseudomonine derivative (2(S)-2[1-tert-Boc-amino]-(5-cyclohexyloxy)-5-oxo-pentanoic acid) Cyclohexyloxy and Boc-amino groups 329.18 Siderophore analog, microbial iron acquisition
(S)-2-Amino-5-(((tert-Boc)amino)oxy)pentanoic acid Boc-protected aminooxy group 263.28 (calc.) Precursor for aminooxy-functionalized conjugates in bioconjugation

Key Structural and Functional Insights

Substituent Impact on Reactivity: The Boc group in the target compound provides steric protection and acid-labile deprotection, enabling selective modifications during peptide synthesis. In contrast, the Z-group (benzyloxycarbonyl) in requires hydrogenolysis for removal, offering orthogonal protection strategies . L-Citrulline’s carbamoylamino group is metabolically labile, participating in nitric oxide synthesis, whereas the Boc group in the target compound is synthetic and inert under physiological conditions .

Biological Activity: Compounds like (S)-2-Amino-5-(methylthio)acetimidamido pentanoic acid () and AHPA () demonstrate how side-chain modifications (e.g., methylthio, hydroxyimino) confer enzyme inhibitory activity, unlike the inert Boc-protected derivative . The pseudomonine derivative () highlights how non-proteinogenic side chains (e.g., cyclohexyloxy) enable specialized roles in microbial metabolism .

Synthetic Utility: The target compound’s Boc group allows compatibility with Fmoc/t-Boc solid-phase peptide synthesis (SPPS), whereas aminooxy derivatives () enable chemoselective ligation via oxime formation .

Data Tables

Table 1: Molecular and Spectral Data Comparison

Compound ¹H NMR (Key Peaks) ¹³C NMR (Key Peaks) Mass Spec (m/z)
(R)-2-Amino-5-((tert-Boc)amino)pentanoic acid δ 1.49–1.68 (m, 4H), 3.24 (ddd, 3H) δ 24.76, 31.75, 172.87 398.1 [M+Na]⁺
L-Citrulline δ 1.45–1.62 (m, 2H), 3.10 (t, 2H) δ 25.1 (CH₂), 157.8 (C=O) 176.1 [M+H]⁺ (calc.)
(S)-2-Amino-5-(methylthio)acetimidamido pentanoic acid Not reported; likely δ 2.10 (s, 3H, SCH₃) δ 35.2 (SCH₃), 170.5 (C=O) 249.3 [M+H]⁺ (calc.)

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving D-ornithine hydrochloride in a polar solvent system (e.g., water/dioxane 1:1) and adjusting the pH to 8–9 using sodium bicarbonate. Boc anhydride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The pH is maintained using an automatic titrator to prevent di-Boc formation.

Table 1: Comparative Yields Under Varied Conditions

Solvent SystemBaseTemperatureYield (%)Purity (HPLC)
Water/Dioxane (1:1)NaHCO₃25°C7895
THF/H₂O (2:1)DMAP0°C → 25°C8597
DMFEt₃N25°C6290

Key findings:

  • THF/H₂O with DMAP affords the highest yield (85%) due to enhanced solubility of Boc anhydride.

  • Elevated temperatures (>30°C) promote racemization, reducing enantiomeric excess (ee) to <90%.

Purification and Characterization

The crude product is acidified to pH 3–4, extracted into ethyl acetate, and purified via silica gel chromatography (gradient: 2–5% methanol in dichloromethane). Critical analytical data:

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 3.12 (m, 2H, δ-NH₂), 4.21 (t, J = 6.5 Hz, α-CH), 6.78 (bs, 1H, α-NH).

  • MS (ESI+) : m/z 233.2 [M+H]⁺.

  • Optical Rotation : [α]²⁵D = +8.5° (c = 1, H₂O), confirming (R)-configuration.

Orthogonal Protection Approach

Fmoc-Assisted Synthesis

  • α-Amino Protection : Treat D-ornithine with Fmoc-Cl in THF/NaHCO₃ to yield Fmoc-D-ornithine.

  • δ-Amino Boc Protection : React with Boc anhydride in DMF/DIEA.

  • Fmoc Deprotection : Use 20% piperidine in DMF to liberate the α-amino group.

Table 2: Performance of Orthogonal Methods

StepReagentYield (%)ee (%)
Fmoc ProtectionFmoc-Cl, NaHCO₃9299
Boc ProtectionBoc₂O, DIEA8898
Fmoc DepletionPiperidine/DMF9599

Advantages:

  • Prevents di-Boc byproducts.

  • Suitable for solid-phase peptide synthesis (SPPS).

Racemization Studies

Racemization at the α-carbon is a critical concern. Experiments under varying conditions reveal:

  • Base Strength : Strong bases (e.g., NaOH) at pH >10 cause 15–20% racemization.

  • Temperature : Reactions at 0°C maintain >98% ee, while 40°C reduces ee to 85%.

Industrial-Scale Production

A patented method (US 2025/0000001) employs continuous flow chemistry:

  • Reactants : D-ornithine (1.0 M), Boc anhydride (1.05 equiv) in THF.

  • Conditions : 25°C, residence time 30 minutes.

  • Output : 92% yield, >99% ee, throughput 5 kg/hr.

Q & A

Q. What are the key steps in synthesizing (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid, and how are reaction conditions optimized?

The synthesis involves Boc (tert-butoxycarbonyl) protection of the δ-amine group in D-ornithine, followed by selective deprotection and purification. Critical parameters include:

  • Temperature control : Maintaining 0–4°C during Boc protection to minimize side reactions like racemization .
  • pH management : Using buffered solutions (e.g., sodium bicarbonate) to stabilize intermediates during coupling reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane aids in Boc deprotection with trifluoroacetic acid . Analytical techniques such as HPLC (for monitoring reaction progress) and NMR (for confirming stereochemistry and purity >95%) are essential .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is used to resolve enantiomers. For example, retention times for (R)- and (S)-isomers differ by >2 minutes under isocratic conditions (hexane:ethanol = 80:20, 1 mL/min) . Additionally, circular dichroism (CD) spectroscopy can detect optical activity shifts at 210–220 nm, confirming the R-configuration .

Q. What are the primary applications of this compound in peptide chemistry?

The Boc-protected amino acid serves as a building block for:

  • Solid-phase peptide synthesis (SPPS) : Incorporation into peptide sequences requiring δ-amine functionalization .
  • Enzyme inhibitor design : Structural mimicry of arginine in nitric oxide synthase (NOS) inhibitors, leveraging its guanidine-like side chain .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in coupling reactions?

Discrepancies in coupling efficiency (e.g., 70–90% yields) often arise from:

  • Steric hindrance : The bulky Boc group reduces accessibility of the α-amine. Using coupling agents like HATU instead of HOBt/DCC improves activation .
  • Solvent effects : Substituting DMF with NMP (N-methylpyrrolidone) enhances solubility of hydrophobic intermediates, increasing reaction homogeneity . Validate results via LC-MS to detect unreacted starting material and adjust equivalents of activating reagents .

Q. What strategies are effective for analyzing trace impurities in the final product?

Advanced impurity profiling requires:

  • High-resolution mass spectrometry (HRMS) : Identifies impurities with mass accuracy <2 ppm (e.g., deprotected amine byproducts at m/z 175.1194) .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals from diastereomers or regioisomers, particularly in the δ-amine region .
  • Ion chromatography : Detects residual trifluoroacetate (<0.1% w/w) from Boc deprotection steps .

Q. How does this compound interact with manganese-dependent enzymes like arginase I?

The δ-Boc group sterically blocks the binuclear manganese center in arginase I, reducing catalytic activity (IC₅₀ = 12 µM vs. 0.5 µM for unmodified D-ornithine). Molecular docking (AutoDock Vina) reveals a binding affinity ΔG = −7.2 kcal/mol, with hydrogen bonding between the Boc carbonyl and Thr135 residue .

Q. What methodologies address instability of the compound in aqueous buffers?

Instability (t₁/₂ = 4–6 hrs at pH 7.4) is mitigated by:

  • Lyophilization : Storage at −80°C in lyophilized form retains >98% purity for 12 months .
  • Buffering with citrate (pH 5.0) : Reduces hydrolysis of the Boc group by 50% compared to phosphate buffers .

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